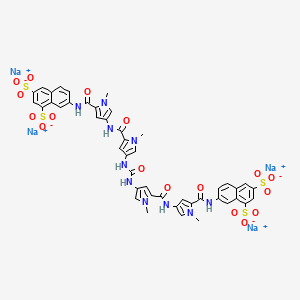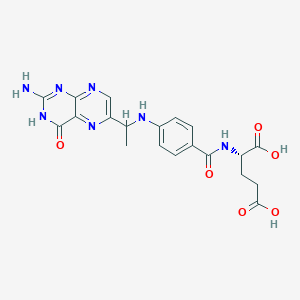
Nitroflurbiprofen
Vue d'ensemble
Description
Le Nitroflurbiprofène est un composé reconnu pour ses propriétés uniques d'inhibiteur de la cyclooxygénase avec des capacités de donneur d'oxyde nitrique. Il est principalement étudié pour ses applications thérapeutiques potentielles dans diverses conditions médicales, en particulier celles impliquant l'inflammation et la modulation du tonus vasculaire .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse du Nitroflurbiprofène implique l'estérification du flurbiprofène avec un groupe nitrooxybutyle. Ce processus nécessite généralement l'utilisation de réactifs tels que le dicyclohexylcarbodiimide et la diméthylaminopyridine dans un solvant organique comme le dichlorométhane. La réaction est effectuée sous atmosphère inerte pour empêcher l'oxydation .
Méthodes de Production Industrielle : La production industrielle du Nitroflurbiprofène suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est souvent purifié en utilisant des techniques comme la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de Réactions : Le Nitroflurbiprofène subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le groupe nitrooxybutyle peut être oxydé pour former divers produits d'oxydation.
Réduction : Le groupe nitro peut être réduit en amine dans des conditions spécifiques.
Substitution : La liaison ester peut être hydrolysée pour donner du flurbiprofène et l'alcool correspondant
Réactifs et Conditions Courantes :
Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone ou réduction chimique utilisant du chlorure d'étain(II).
Substitution : Hydrolyse acide ou basique utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium
Principaux Produits :
Oxydation : Divers dérivés oxydatifs du groupe nitrooxybutyle.
Réduction : Dérivés aminés du flurbiprofène.
Substitution : Flurbiprofène et alcool correspondant
4. Applications de la Recherche Scientifique
Chimie : Utilisé comme composé modèle pour étudier les propriétés de libération d'oxyde nitrique et leurs effets sur les réactions chimiques.
Biologie : Investigué pour son rôle dans la modulation des voies biologiques impliquant l'oxyde nitrique.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de conditions telles que l'inflammation, l'hypertension portale et le choc septique. .
Industrie : Applications potentielles dans le développement de nouveaux médicaments anti-inflammatoires avec une toxicité gastro-intestinale réduite
5. Mécanisme d'Action
Le Nitroflurbiprofène exerce ses effets par un double mécanisme :
Inhibition de la Cyclooxygénase : Il inhibe les enzymes cyclooxygénases, réduisant la production de prostaglandines pro-inflammatoires.
Don d'Oxyde Nitrique : Le groupe nitrooxybutyle libère de l'oxyde nitrique, qui a divers effets physiologiques, y compris la vasodilatation et la modulation du tonus vasculaire
Cibles Moléculaires et Voies :
Enzymes Cyclooxygénases : L'inhibition de ces enzymes réduit l'inflammation et la douleur.
Voies de l'Oxyde Nitrique : L'oxyde nitrique active la guanylate cyclase soluble, conduisant à des niveaux élevés de monophosphate de guanosine cyclique et à une vasodilatation consécutive
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study nitric oxide-releasing properties and their effects on chemical reactions.
Biology: Investigated for its role in modulating biological pathways involving nitric oxide.
Medicine: Explored for its therapeutic potential in treating conditions like inflammation, portal hypertension, and septic shock. .
Industry: Potential applications in the development of new anti-inflammatory drugs with reduced gastrointestinal toxicity
Mécanisme D'action
Nitroflurbiprofen exerts its effects through a dual mechanism:
Cyclooxygenase Inhibition: It inhibits the cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Nitric Oxide Donation: The nitrooxybutyl group releases nitric oxide, which has various physiological effects, including vasodilation and modulation of vascular tone
Molecular Targets and Pathways:
Cyclooxygenase Enzymes: Inhibition of these enzymes reduces inflammation and pain.
Nitric Oxide Pathways: Nitric oxide activates soluble guanylyl cyclase, leading to increased levels of cyclic guanosine monophosphate and subsequent vasodilation
Comparaison Avec Des Composés Similaires
Le Nitroflurbiprofène est unique en raison de sa double action d'inhibiteur de la cyclooxygénase et de donneur d'oxyde nitrique. Des composés similaires incluent :
Nitroaspirine : Dérivé de l'aspirine avec des propriétés de libération d'oxyde nitrique.
Nitronaproxène : Dérivé du naproxène avec des propriétés de libération d'oxyde nitrique.
Nitrodiclofénac : Dérivé du diclofénac avec des propriétés de libération d'oxyde nitrique.
Unicité : Le Nitroflurbiprofène se distingue par sa combinaison spécifique de propriétés anti-inflammatoires et de libération d'oxyde nitrique, qui offrent des avantages thérapeutiques avec une toxicité gastro-intestinale réduite par rapport aux anti-inflammatoires non stéroïdiens traditionnels .
Propriétés
IUPAC Name |
4-nitrooxybutyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5/c1-14(19(22)25-11-5-6-12-26-21(23)24)16-9-10-17(18(20)13-16)15-7-3-2-4-8-15/h2-4,7-10,13-14H,5-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWSRGHNJVLJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCCCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936005 | |
| Record name | 4-(Nitrooxy)butyl 2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158836-71-6 | |
| Record name | Nitroflurbiprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158836-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitroflurbiprofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158836716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Nitrooxy)butyl 2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HCT-1026 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8ERI3E76F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















